

Application Notes and Protocols for Measuring Renal Glucose Threshold Following Tianagliflozin Treatment

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Compound of Interest		
Compound Name:	Tianagliflozin	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the renal glucose threshold (RTG) in preclinical and clinical settings, specifically to evaluate the pharmacodynamic effects of the SGLT2 inhibitor, **Tianagliflozin**.

Introduction

Sodium-glucose cotransporter 2 (SGLT2) inhibitors, such as **Tianagliflozin**, represent a significant class of therapeutic agents for the management of type 2 diabetes mellitus.[1] Their primary mechanism of action involves the inhibition of SGLT2 in the proximal convoluted tubules of the kidneys. This inhibition reduces the reabsorption of filtered glucose from the tubular fluid, thereby lowering the renal threshold for glucose and promoting urinary glucose excretion.[1][2] The measurement of RTG is a critical pharmacodynamic endpoint in the development of SGLT2 inhibitors, providing a quantitative measure of the drug's efficacy in blocking its target. In healthy individuals, the RTG is typically between 180-200 mg/dL.[3][4]

Key Concepts

 Renal Glucose Threshold (RTG): The plasma glucose concentration above which the kidneys begin to excrete glucose into the urine.[5][6]



- Maximum Tubular Reabsorptive Capacity for Glucose (TmG): The maximum rate at which the renal tubules can reabsorb glucose.[5][7][8] Once the filtered load of glucose exceeds the TmG, glucosuria occurs.
- Splay: The curvilinear portion of the glucose titration curve that depicts the slight difference between the theoretical and actual renal glucose thresholds due to the heterogeneity of nephrons.[2][5][7]

Experimental Protocols

Two primary methods are employed to determine the renal glucose threshold: the gold-standard Stepwise Hyperglycemic Clamp (SHC) and the more clinically practical Mixed-Meal Tolerance Test (MMTT).

Protocol 1: Stepwise Hyperglycemic Clamp (SHC) for RTG Determination

The SHC is the gold-standard technique for accurately assessing RTG.[3][4][9] It involves raising and maintaining plasma glucose concentrations at various hyperglycemic levels and measuring the corresponding urinary glucose excretion.

Objective: To precisely determine the RTG by creating a glucose titration curve.

Materials:

- Tianagliflozin (or vehicle control)
- 20% glucose solution
- Insulin (for initial glucose level adjustment if necessary)
- Saline solution
- Infusion pumps
- Blood glucose monitoring system (e.g., Biostator)[3][10]
- Urine collection supplies

Methodological & Application





 Analytical equipment for measuring glucose and creatinine in blood and urine samples (e.g., glucose oxidase-based analyzer)[3][10]

Procedure:

- Subject Preparation:
 - Subjects should fast overnight prior to the study.
 - Establish intravenous access for glucose infusion and blood sampling. For arterialized venous blood, a hand vein can be catheterized and heated.[3][10]
- Baseline Measurements:
 - Collect baseline blood and urine samples to determine fasting plasma glucose, insulin, and creatinine levels.
- · Glucose Clamping:
 - Initiate a primed-continuous infusion of 20% glucose to raise the plasma glucose concentration to the first target level (e.g., 126 mg/dL).[3][10] Intravenous insulin may be used initially to lower blood glucose to the starting target if the subject is hyperglycemic.[3] [10]
 - Maintain the target plasma glucose concentration for a defined period (e.g., 2.5 hours).[3]
 [10]
 - Monitor blood glucose frequently (e.g., every 5-10 minutes) and adjust the glucose infusion rate to maintain the target level.
 - Sequentially increase the plasma glucose concentration to subsequent target levels (e.g., 171, 216, 261, and 306 mg/dL) in a stepwise manner, with each step maintained for a set duration.[3][10]
- Urine Collection:
 - Collect urine in timed intervals throughout each clamp step (e.g., during the first hour and the last 1.5 hours of each 2.5-hour step).[3][10]



· Sample Analysis:

- Measure glucose and creatinine concentrations in all collected blood and urine samples.
- Calculate the urinary glucose excretion (UGE) rate and the filtered glucose load (plasma glucose x glomerular filtration rate, where GFR can be estimated from creatinine clearance).

Data Analysis:

- Plot the UGE rate against the corresponding plasma glucose concentration.
- The RTG is determined as the plasma glucose concentration at which glucose first appears in the urine, or by extrapolating the linear portion of the glucose excretion curve back to the x-axis.

Protocol 2: Mixed-Meal Tolerance Test (MMTT) for RTG Estimation

The MMTT provides a more physiological and less invasive method for estimating RTG and is well-suited for larger clinical trials.[3][4][9]

Objective: To estimate RTG under more physiological conditions of postprandial hyperglycemia.

Materials:

- Tianagliflozin (or vehicle control)
- Standardized mixed-meal (e.g., 700 kcal with 100 g carbohydrates)[10]
- Blood collection supplies
- Urine collection containers
- Analytical equipment for glucose and creatinine measurement

Procedure:



- Subject Preparation:
 - Subjects should fast overnight.
 - Administer Tianagliflozin or placebo at a specified time before the meal.
- Baseline Samples:
 - Collect baseline blood and urine samples before meal ingestion.
- Meal Ingestion:
 - The subject consumes the standardized mixed-meal within a specified timeframe.
- Postprandial Sampling:
 - Collect blood samples at regular intervals post-meal (e.g., 0, 30, 60, 90, 120, 180, and 240 minutes) to measure plasma glucose.[10]
 - Collect urine over defined periods post-meal (e.g., 0-2 hours and 2-4 hours).[10]
- Sample Analysis:
 - Measure glucose and creatinine concentrations in all collected blood and urine samples.
 - Calculate the UGE rate and estimate the glomerular filtration rate (eGFR).
- Data Analysis:
 - The relationship between blood glucose and UGE is used to estimate the RTG.[3][4] This
 can be done by plotting UGE against blood glucose and identifying the threshold.

Data Presentation

The following tables summarize representative quantitative data on the effect of SGLT2 inhibitors on renal glucose threshold. While specific data for **Tianagliflozin** is proprietary, the data for Canagliflozin, another SGLT2 inhibitor, provides a strong surrogate for the expected effects.



Table 1: Renal Glucose Threshold (RTG) in Untreated vs. Canagliflozin-Treated Subjects with Type 2 Diabetes Mellitus (T2DM)

Treatment Group	Method	Mean RTG (mg/dL)
Untreated T2DM	SHCP	216.2 ± 23.4
Canagliflozin-Treated T2DM	SHCP	48.6 ± 19.8

Data adapted from a study on Canagliflozin in subjects with T2DM, demonstrating the significant reduction in RTG following SGLT2 inhibition.[10]

Table 2: Renal Glucose Threshold (RTG) in a Preclinical Model (Zucker Diabetic Fatty Rats)

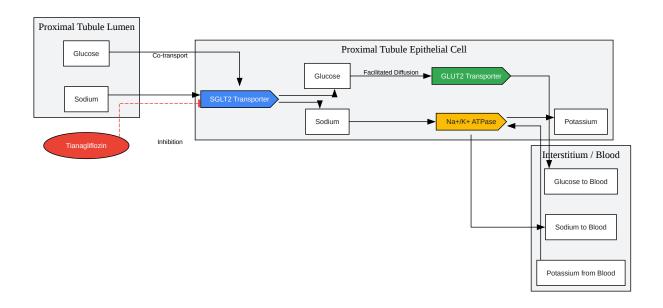
Before and After Canagliflozin Treatment

Treatment Group	Mean RTG (mg/dL)
Vehicle-Treated	415 ± 12
Canagliflozin (1 mg/kg)	94 ± 10

Data from a preclinical study illustrating the potent effect of SGLT2 inhibition on RTG in a diabetic animal model.[11][12]

Mandatory Visualizations Signaling Pathway and Experimental Workflows

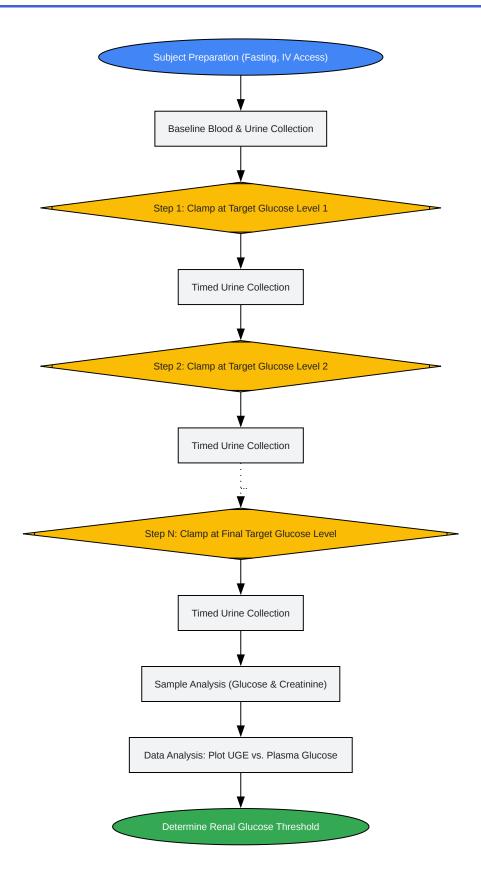




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Caption: Mechanism of SGLT2 Inhibition by **Tianagliflozin** in the Renal Proximal Tubule.





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Caption: Experimental Workflow for the Stepwise Hyperglycemic Clamp (SHC) Protocol.



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